molecular formula C14H13F3N2O3 B6908576 N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]oxane-3-carboxamide

N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]oxane-3-carboxamide

Cat. No.: B6908576
M. Wt: 314.26 g/mol
InChI Key: VGGWAEPKFBVJCE-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]oxane-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzoxazole ring, and an oxane carboxamide moiety

Properties

IUPAC Name

N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c15-14(16,17)13-19-10-6-9(3-4-11(10)22-13)18-12(20)8-2-1-5-21-7-8/h3-4,6,8H,1-2,5,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGWAEPKFBVJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]oxane-3-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor.

    Amidation Reaction: The final step involves the coupling of the benzoxazole derivative with the oxane carboxylic acid or its derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the oxane moiety.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: Due to the presence of the trifluoromethyl group, it may exhibit pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]oxane-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]acetamide
  • N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]propane-3-carboxamide
  • N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]butane-3-carboxamide

Uniqueness

N-[2-(trifluoromethyl)-1,3-benzoxazol-5-yl]oxane-3-carboxamide is unique due to the combination of its trifluoromethyl group, benzoxazole ring, and oxane carboxamide moiety. This unique structure can confer distinct chemical and biological properties, such as enhanced stability, specific reactivity, and potential pharmacological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

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